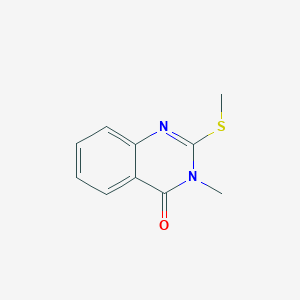

3-methyl-2-(methylthio)-4(3H)-quinazolinone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinazolinone derivatives, including 3-methyl-2-(methylthio)-4(3H)-quinazolinone, often involves metal-free cyclization methods, demonstrating good tolerance of many functional groups and providing a green and versatile methodology for constructing the quinazolinone framework (Yan et al., 2019). Additionally, lithiation methods have been developed for the synthesis of complex quinazolinones, highlighting regioselective synthesis strategies that are crucial for derivatizing the quinazolinone core (Smith et al., 1996).

Molecular Structure Analysis

The molecular structure of quinazolinones, including this compound, has been extensively analyzed through various spectroscopic techniques. Studies typically include IR, NMR (both ^(1)H and ^(13)C), and mass spectrometry to characterize the compounds and confirm their structures. For instance, new derivatives have been characterized to understand their chemical environment and molecular interactions (Geesi et al., 2020).

Chemical Reactions and Properties

Quinazolinones participate in various chemical reactions, allowing for further modification and the synthesis of more complex molecules. For example, they can undergo lithiation, leading to the addition of different substituents and the formation of novel derivatives with varied biological activities (Smith et al., 1996). Furthermore, their reaction with chloroformates has been explored for the regioselective synthesis of N(3)- and O-acylmethyl derivatives, demonstrating the versatility of quinazolinones in organic synthesis (Burbulienė et al., 2008).

Applications De Recherche Scientifique

Corrosion Inhibition

Research has identified various quinazolinone derivatives, including 3-methyl-2-(methylthio)-4(3H)-quinazolinone, as effective corrosion inhibitors for mild steel in acidic media. These compounds, synthesized and characterized through RMN spectroscopy, demonstrated high inhibition efficiencies, increasing with concentration. Their performance was analyzed using electrochemical methods, surface analysis, UV–visible spectrometry, DFT calculations, and Monte Carlo simulation, revealing their chemical adsorption on the metallic surface and formation of a protective layer, following the Langmuir adsorption isotherm (Errahmany et al., 2020).

Synthesis and Structural Studies

Quinazolinone derivatives have been studied for their regioselective synthesis. Research involving 2-methylthio-4(3H)-quinazolinone showed regioselective N(3)-alkylation and the formation of O-acylmethyl derivatives under various conditions. These findings provide insights into the synthesis processes and potential structural variations of quinazolinone compounds (Burbulienė, Mažeikaitė, & Vainilavicius, 2008).

Biological Activities

Quinazolinone rings, including variants like this compound, have been reported to possess diverse biological activities. These include antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic properties. A study specifically on 3-methyl-2-methylsulfanyl-3Hquinazolin-4-one and related compounds demonstrated significant in vitro analgesic activity, highlighting their potential in pain management (Osarodion, 2023).

Synthesis Techniques

Recent advances in the synthesis of 4(3H)-quinazolinone, including its derivatives, have been outlined in literature. These new routes and strategies demonstrate the versatility of this heterocycle in various applications, ranging from medicinal to industrial uses (He, Li, Chen, & Xiao‐Feng Wu, 2014).

Antitumor and Antiviral Activity

Studies have synthesized 4(3H)-quinazolinone derivatives and evaluated their antitumor activity against various cancer cell lines. One specific derivative exhibited significant inhibitory activity, demonstrating the potential of these compounds in cancer treatment. Another study reported moderate to good antiviral activity of 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone compounds, highlighting their utility in antiviral therapies (Cao et al., 2005; Gao et al., 2007).

Propriétés

IUPAC Name |

3-methyl-2-methylsulfanylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-12-9(13)7-5-3-4-6-8(7)11-10(12)14-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNUDUZCMFTLBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2N=C1SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5511907.png)

![N'-(4-tert-butylcyclohexylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5511914.png)

![2-(2-pyridin-3-ylethyl)-9-(3-thienylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5511927.png)

![2,5-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5511930.png)

![2-[(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B5511934.png)

![rel-(1S,5s)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)bicyclo[3.3.1]nonan-9-amine dihydrochloride](/img/structure/B5511946.png)

![ethyl 2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate](/img/structure/B5511947.png)

![5,6-dimethyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5511958.png)

![1-(3-acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5511962.png)

![N-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5511968.png)

![4-[(1,3-benzodioxol-5-yloxy)acetyl]-1,4-oxazepan-6-ol](/img/structure/B5511980.png)